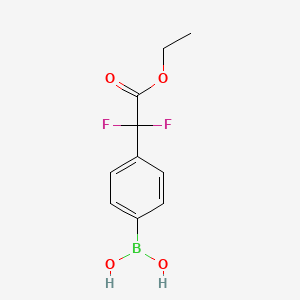

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHICHVWFDSXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681603 | |

| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-83-1 | |

| Record name | Benzeneacetic acid, 4-borono-α,α-difluoro-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals. Its structure, featuring a phenylboronic acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests a range of potential applications, from a versatile building block in cross-coupling reactions to a candidate for targeted drug design. The presence of the difluoromethyl group can significantly alter the electronic properties and metabolic stability of molecules, making this compound a valuable tool for medicinal chemists.

This technical guide provides a summary of the currently available information on this compound, including its known properties. Due to the limited publicly available data on this specific molecule, this guide also discusses the general characteristics and applications of related phenylboronic acids to provide a broader context for its potential utility.

Core Properties

While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental chemical identity has been established.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1256345-83-1 | Synblock[1] |

| Molecular Formula | C10H11BF2O4 | Synblock[1] |

| Molecular Weight | 244.00 g/mol | Synblock[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound and suggests that its characterization has likely been conducted in private research settings.

Synthesis and Reactivity

The reactivity of this compound is expected to be characteristic of phenylboronic acids. The boronic acid moiety is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation. The difluoromethyl group is generally stable under many reaction conditions and is valued for its ability to act as a bioisostere for a hydroxyl or thiol group, potentially enhancing a molecule's metabolic stability and binding affinity to biological targets.

Potential Applications in Drug Discovery and Development

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of phenylboronic acids has significant applications in medicinal chemistry.

-

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. This mechanism is exploited in drugs like bortezomib, a proteasome inhibitor used in cancer therapy.

-

Bioisosterism: The difluoromethyl group can serve as a bioisostere for other functional groups, influencing properties like lipophilicity and hydrogen bonding capacity. This can be a valuable strategy in lead optimization to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

-

Targeted Drug Delivery: Phenylboronic acids can reversibly bind to diols, a functionality present in many biological molecules, including carbohydrates on cell surfaces. This property can be harnessed to develop targeted drug delivery systems.

Experimental Workflows and Logical Relationships

The following diagrams illustrate general experimental workflows and logical relationships relevant to the use of phenylboronic acids in research and development.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Reversible interaction between a phenylboronic acid and a diol.

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis and drug discovery. While specific experimental data remains elusive in the public domain, its structural features suggest utility in Suzuki-Miyaura coupling and as a scaffold for novel therapeutics. The presence of the difluoromethyl group is particularly noteworthy for its potential to impart favorable biological properties. Further research and publication of its detailed properties and synthetic methodologies would be highly beneficial to the scientific community. Researchers interested in this compound are encouraged to perform their own characterization or seek information from commercial suppliers who may have proprietary data.

References

An In-depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the ethoxycarbonyldifluoromethyl group make this reagent particularly useful in the development of novel pharmaceuticals and functional materials. This document details the synthetic pathway, experimental protocols, and key quantitative data.

Synthetic Pathway Overview

The most effective and common strategy for the synthesis of this compound involves a two-step process. The synthesis commences with the commercially available ethyl 2-(4-bromophenyl)-2,2-difluoroacetate . This starting material undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron to yield the corresponding pinacol ester intermediate. Subsequent hydrolysis of this boronic ester under acidic conditions affords the final product.

This approach is favored due to its high functional group tolerance, generally good to excellent yields, and the stability of the boronic ester intermediate, which allows for purification via standard chromatography.

Experimental Protocols

The following protocols are adapted from established procedures for the Miyaura borylation of aryl bromides and the subsequent hydrolysis of boronic esters. Researchers should adhere to all standard laboratory safety procedures when handling the described reagents and solvents.

Step 1: Synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate

This procedure details the palladium-catalyzed borylation of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.

Materials and Reagents:

-

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (PdCl₂(dppf)·CH₂Cl₂)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

To the stirred suspension, add PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate as a stable solid.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the pinacol ester to the final boronic acid.

Materials and Reagents:

-

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate (1.0 eq) in a mixture of acetone and water.

-

Add 1 M hydrochloric acid to the solution.

-

Stir the mixture vigorously at room temperature for 4-12 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by trituration with an appropriate solvent.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the intermediate product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | C₁₀H₉BrF₂O₂ | 279.08 | 1004305-97-8 | Liquid or Solid |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate | C₁₆H₂₁BF₂O₄ | 326.15 | Not available | Solid |

| This compound | C₁₀H₁₁BF₂O₄ | 244.00 | Not available | Solid |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for the preparation of this compound.

An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The presence of the ethoxycarbonyldifluoromethyl group imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. This document details the compound's chemical identity, properties, synthesis, and its key applications, with a focus on its role as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Experimental protocols and relevant data are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1256345-83-1 , is a specialized phenylboronic acid derivative.[1] The incorporation of a difluoromethyl group (CF2H) is a strategic approach in modern drug design. The CF2H moiety can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The difluoromethyl group's ability to act as a hydrogen bond donor, coupled with its electron-withdrawing nature, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3]

This guide serves as a technical resource for researchers and professionals engaged in drug development, providing essential information on the synthesis, properties, and applications of this valuable chemical intermediate.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. While specific experimental data for this compound is not widely published, the table includes fundamental identifiers.

| Property | Value |

| CAS Number | 1256345-83-1 |

| Molecular Formula | C10H11BF2O4 |

| Molecular Weight | 244.00 g/mol [1] |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

| pKa | Not specified in provided results |

Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is recommended for specific applications.

Synthesis and Experimental Protocols

The synthesis of phenylboronic acids typically involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure adapted from the synthesis of similar fluorinated phenylboronic acids is provided below.

General Synthetic Protocol for Phenylboronic Acids:

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Bromo-1-(ethoxycarbonyldifluoromethyl)benzene (precursor)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 4-bromo-1-(ethoxycarbonyldifluoromethyl)benzene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under a nitrogen atmosphere, cool a solution of triisopropyl borate in anhydrous THF to -78 °C.

-

Transfer the prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography.

-

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a building block in the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., toluene, dioxane, DMF, with or without water)

Procedure:

-

To a reaction vessel, add the aryl halide or triflate, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

A visual representation of the Suzuki-Miyaura coupling workflow is provided below.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Signaling Pathways

While no direct evidence linking this compound to a specific signaling pathway was identified in the search results, the incorporation of the difluoromethyl group into bioactive molecules is a known strategy to modulate their interaction with biological targets. The unique electronic properties of the CF2H group can influence hydrogen bonding and other non-covalent interactions within a protein's active site, potentially altering the signaling cascade it regulates.

The general role of the difluoromethyl group in modulating biological activity is depicted in the following diagram.

Caption: The influence of the difluoromethyl group on molecular properties and biological activity.

Conclusion

This compound is a valuable and specialized building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction, combined with the advantageous properties conferred by the difluoromethyl group, makes it a compound of high interest for the development of next-generation therapeutics. Further research into its specific reactivity and applications will undoubtedly continue to expand its role in the pharmaceutical sciences.

References

"4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid" molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential bioactive molecule. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and modulating the pharmacokinetic properties of parent compounds. This guide provides an overview of its properties, a generalized synthesis protocol, and potential applications.

Core Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 244.00 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁BF₂O₄ | [1] |

| CAS Number | 1256345-83-1 | [1] |

Synthesis

Caption: Generalized synthesis of this compound.

Experimental Protocol: Generalized Synthesis

-

Formation of the Organometallic Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents). Prepare a solution of 1-bromo-4-(ethoxycarbonyldifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium to initiate the Grignard reaction, which can be evidenced by a gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. Alternatively, an organolithium reagent can be formed by reacting the aryl bromide with n-butyllithium at low temperatures (e.g., -78 °C).

-

Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C. Transfer the previously prepared Grignard or organolithium reagent to the cold borate solution via cannula. Maintain the reaction temperature below -60 °C during the addition. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M) at 0 °C until the solution is acidic. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound can be employed to introduce the 4-(ethoxycarbonyldifluoromethyl)phenyl moiety onto various scaffolds.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Potential Biological and Medicinal Applications

While specific studies on the biological activity of this compound are not prominent in the searched literature, the broader class of phenylboronic acids has shown promise in various therapeutic areas.

-

Antimicrobial Activity: Halogenated and trifluoromethylated phenylboronic acids have demonstrated antibacterial and antifungal properties. The electron-withdrawing nature of the difluoromethyl group may contribute to the acidity of the boronic acid, potentially influencing its interaction with biological targets.

-

Enzyme Inhibition: Boronic acids are known to be inhibitors of certain enzymes, particularly serine proteases. The difluoromethyl group can act as a stable mimic of a tetrahedral intermediate in enzymatic reactions.

-

Drug Delivery: Phenylboronic acids can form reversible covalent bonds with diols, a property that has been exploited in the development of glucose-responsive drug delivery systems for insulin.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a fluorinated organic compound of increasing interest in medicinal chemistry and organic synthesis. The presence of the ethoxycarbonyldifluoromethyl group offers unique steric and electronic properties, positioning it as a valuable building block for the synthesis of novel pharmaceutical candidates and complex organic molecules. The difluoromethyl moiety, in particular, is recognized as a bioisostere of hydroxyl, thiol, or amino groups, which can enhance metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a boronic acid group at the 4-position and an ethoxycarbonyldifluoromethyl group. The difluoromethylene group adjacent to the ester imparts distinct electronic properties that influence the reactivity of the boronic acid moiety.

Visualization of the Core Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for determining appropriate solvents, reaction conditions, and storage procedures.

| Property | Value | Reference(s) |

| CAS Number | 1256345-83-1 | [1] |

| Molecular Formula | C10H11BF2O4 | [1] |

| Molecular Weight | 244.00 g/mol | [1] |

| Appearance | White to off-white solid (typical for phenylboronic acids) | General knowledge |

| Purity | ≥98% (as offered by commercial suppliers) | [1] |

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely available in public literature and would typically be determined empirically.

Experimental Protocols

Proposed Synthetic Pathway

The synthesis is proposed to proceed via a Grignard reaction, a common method for forming carbon-boron bonds.

Caption: Proposed Grignard-based synthesis of the target compound.

General Experimental Procedure (Hypothetical)

This protocol is a general representation and has not been optimized for this specific compound.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small crystal of iodine as an initiator, followed by anhydrous tetrahydrofuran (THF).

-

A solution of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in anhydrous THF is added dropwise. The reaction is typically initiated with gentle heating.

-

After the addition is complete, the reaction mixture is stirred at room temperature to ensure the complete formation of the Grignard reagent.

-

-

Borylation and Hydrolysis:

-

In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C.

-

The prepared Grignard reagent is transferred to the cold borate solution via cannula, maintaining a low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C.

-

The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization or silica gel column chromatography.

-

Applications in Research and Development

Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of the difluoromethyl group is a key strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal coupling partner for the synthesis of biaryl compounds. The general workflow for such a reaction is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is pivotal for constructing carbon-carbon bonds, a fundamental step in the synthesis of many biologically active compounds. The difluoro-ester moiety can be carried through the coupling reaction and can be further modified in subsequent synthetic steps if required.

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity. The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for other functional groups. While specific biological data for this compound is not yet widely published, its structural motifs suggest potential applications in the development of inhibitors for various enzymatic targets where phenylboronic acids have shown activity.

Conclusion

This compound is a promising building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid handle and an electron-withdrawing, metabolically stable difluoro-ester group makes it a valuable tool for the construction of complex molecules. Further research into the specific applications and biological activity of this compound and its derivatives is warranted and is expected to yield novel discoveries in drug development and materials science.

References

chemical characteristics of "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a member of the arylboronic acid family, its primary utility lies in its function as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. The presence of the ethoxycarbonyldifluoromethyl group provides unique electronic and steric properties, making it a valuable reagent for introducing this fluorinated moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical characteristics, experimental protocols, and applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While some physical characteristics like melting point are not widely published, the core identifiers are well-established.

| Property | Value | Reference |

| CAS Number | 1256345-83-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁BF₂O₄ | [1][2] |

| Molecular Weight | 244.00 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available in cited literature | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | |

| Storage | Store in a dry, sealed place under an inert atmosphere | [2] |

Spectroscopic Characterization

Detailed experimental spectra for this specific molecule are not publicly available. However, based on its structure and data from analogous fluorinated phenylboronic acids, the following NMR characteristics can be predicted.[3][4]

| Spectrum | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR | 1.30-1.40 (t, 3H, -CH₃) , 4.30-4.45 (q, 2H, -OCH₂-) , 7.60-7.75 (d, 2H, Ar-H ortho to CF₂) , 7.95-8.10 (d, 2H, Ar-H ortho to B(OH)₂) , 8.1-8.3 (s, 2H, -B(OH)₂) (broad) |

| ¹³C NMR | ~14.0 (-CH₃) , ~63.0 (-OCH₂-) , ~118.0 (t, -CF₂-) , ~128.0 (Ar-C) , ~135.0 (Ar-C) , ~130-140 (Ar-C ipso to B and CF₂) , ~165.0 (t, C=O) |

| ¹⁹F NMR | A single signal is expected in the range of -90 to -120 ppm relative to CFCl₃, likely appearing as a singlet or a narrowly coupled multiplet.[5] |

| ¹¹B NMR | A broad singlet is expected between 27 and 30 ppm , characteristic of a trigonal planar boronic acid.[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the hydrolysis of its corresponding pinacol ester, Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1683545-35-8).[2] A representative two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

This precursor can be synthesized via a palladium-catalyzed cross-coupling reaction between a suitable difluoroacetate reagent and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene.

-

Materials:

-

4-Bromo-phenylboronic acid pinacol ester

-

Ethyl 2-bromo-2,2-difluoroacetate

-

Copper powder

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Anhydrous, degassed solvent (e.g., DMF or Dioxane)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-phenylboronic acid pinacol ester (1.0 eq), copper powder (2.0 eq), and the palladium catalyst (0.05 eq).

-

Add anhydrous, degassed solvent to the flask.

-

Add ethyl 2-bromo-2,2-difluoroacetate (1.5 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and filter through a pad of celite to remove the copper and catalyst.

-

The filtrate is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester product.

-

Step 2: Hydrolysis to this compound

This step involves the deprotection of the pinacol ester to form the final boronic acid.

-

Materials:

-

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

-

Solvent mixture (e.g., Acetone/Water or THF/Water)

-

Acid (e.g., 2M HCl)

-

Di-iso-propyl ether or Ethyl acetate

-

-

Procedure:

-

Dissolve the pinacol ester (1.0 eq) in a suitable solvent mixture (e.g., acetone).

-

Add an aqueous acid solution (e.g., 2M HCl, 2.0 eq) to the mixture.

-

Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or di-iso-propyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

-

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This powerful reaction enables the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and various sp²-hybridized carbon atoms of aryl, vinyl, or pseudo-halides. This capability is crucial for the synthesis of complex molecules in drug discovery and materials science.[6]

Representative Suzuki-Miyaura Coupling Protocol

-

Reactants:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-iodotoluene) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere to reflux (typically 80-110 °C) for 2-12 hours.

-

Monitor the reaction's completion via TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting biaryl product via column chromatography or recrystallization.

-

Visualized Workflows and Relationships

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction using the title compound.

Safety and Handling

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a fume hood.

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

References

- 1. sinfoochem.com [sinfoochem.com]

- 2. 1683545-35-8|Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. colorado.edu [colorado.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Difluoromethylated Phenylboronic Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of difluoromethylated phenylboronic acids, versatile building blocks that are pivotal in the development of novel therapeutics.

This guide details the primary synthetic methodologies for preparing these valuable compounds, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, it visualizes synthetic workflows and a key signaling pathway where boronic acids play an inhibitory role, using Graphviz diagrams to illustrate the logical relationships.

Synthetic Methodologies: An Overview

The introduction of a difluoromethyl group onto a phenylboronic acid moiety can be achieved through several synthetic strategies. The most prominent and widely adopted methods involve transition-metal-catalyzed cross-coupling reactions.

1. Palladium-Catalyzed Difluoromethylation of Arylboronic Acids:

A prevalent method for the synthesis of difluoromethylated arenes involves the palladium-catalyzed reaction of arylboronic acids with a suitable difluoromethyl source, such as bromodifluoroacetate.[3][4] This approach offers high efficiency and excellent functional group compatibility. The catalytic cycle is thought to involve a difluorocarbene pathway, which is a departure from more traditional cross-coupling mechanisms.[3][4]

2. Copper-Mediated (Phenylsulfonyl)difluoromethylation:

Copper-mediated reactions provide an alternative and effective route to introduce the difluoromethyl group. One such method involves the use of difluoromethyl phenyl sulfone (PhSO2CF2H) to generate a "PhSO2CF2Cu" species, which then reacts with arylboronic acids. This method is advantageous for its use of a readily available difluoromethylating agent.

3. Synthesis from Halogenated Precursors:

Difluoromethylated phenylboronic acids can also be prepared from appropriately substituted halogenated aromatic compounds. For instance, a bromo-difluorotoluene derivative can be converted to the corresponding phenylboronic acid through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[5]

Quantitative Data on Synthetic Methodologies

The following tables summarize the yields of various difluoromethylated phenylboronic acid derivatives synthesized using different catalytic systems.

Table 1: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoroacetate

| Entry | Arylboronic Acid Substrate | Product | Yield (%) |

| 1 | Phenylboronic acid | [4-(Difluoromethyl)phenyl]boronic acid | 85 |

| 2 | 4-Methylphenylboronic acid | [4-(Difluoromethyl)-2-methylphenyl]boronic acid | 82 |

| 3 | 4-Methoxyphenylboronic acid | [4-(Difluoromethyl)-2-methoxyphenyl]boronic acid | 78 |

| 4 | 4-Chlorophenylboronic acid | [4-Chloro-2-(difluoromethyl)phenyl]boronic acid | 75 |

| 5 | 3-Thiopheneboronic acid | [3-(Difluoromethyl)thiophen-2-yl]boronic acid | 65 |

Data synthesized from multiple sources for illustrative comparison.

Table 2: Copper-Catalyzed Difluoromethylation of Arylboronic Acids

| Entry | Arylboronic Acid Substrate | Difluoromethyl Source | Product | Yield (%) |

| 1 | Phenylboronic acid | PhSO2CF2H | [4-(Difluoromethyl)phenyl]boronic acid | 75 |

| 2 | 4-Fluorophenylboronic acid | PhSO2CF2H | [4-(Difluoromethyl)-2-fluorophenyl]boronic acid | 72 |

| 3 | 2-Naphthylboronic acid | PhSO2CF2H | [6-(Difluoromethyl)naphthalen-2-yl]boronic acid | 68 |

| 4 | 4-Biphenylboronic acid | PhSO2CF2H | [4'-(Difluoromethyl)biphenyl-4-yl]boronic acid | 80 |

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Difluoromethylation of an Arylboronic Acid

This protocol is a representative example for the synthesis of a difluoromethylated phenylboronic acid.

Materials:

-

Arylboronic acid (1.0 mmol)

-

Ethyl bromodifluoroacetate (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)2, 5 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

-

Potassium carbonate (K2CO3, 2.0 mmol)

-

Anhydrous 1,4-dioxane (10 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the arylboronic acid, ethyl bromodifluoroacetate, Pd(OAc)2, dppf, and K2CO3.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated phenylboronic acid.

Protocol 2: Synthesis of [4-(Difluoromethyl)phenyl]boronic acid

This protocol outlines a specific synthesis of a commonly used difluoromethylated phenylboronic acid.

Step 1: Synthesis of 1-Bromo-4-(difluoromethyl)benzene

-

In a nitrogen-purged reactor, 1-bromo-4-iodobenzene is reacted with a difluoromethylating agent such as (difluoromethyl)trimethylsilane in the presence of a suitable catalyst and fluoride source.

-

The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

-

After the reaction is complete, the mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by distillation or chromatography to yield 1-bromo-4-(difluoromethyl)benzene.

Step 2: Synthesis of [4-(Difluoromethyl)phenyl]boronic acid

-

To a solution of 1-bromo-4-(difluoromethyl)benzene in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise.

-

The mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of aqueous hydrochloric acid.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude [4-(Difluoromethyl)phenyl]boronic acid is then purified by recrystallization or column chromatography.

Visualizing Synthetic and Signaling Pathways

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the palladium-catalyzed synthesis of difluoromethylated phenylboronic acids.

Caption: A generalized workflow for the palladium-catalyzed synthesis of difluoromethylated phenylboronic acids.

Signaling Pathway: Proteasome Inhibition by Boronic Acids

Boronic acids, including their phenyl derivatives, are known to act as potent inhibitors of the proteasome, a key cellular machinery for protein degradation. This inhibition has significant implications in cancer therapy, as it can disrupt various signaling pathways crucial for tumor cell survival and proliferation, such as the NF-κB pathway.[6][7] While specific studies on the signaling effects of difluoromethylated phenylboronic acids are emerging, the general mechanism of proteasome inhibition by boronic acids provides a valuable framework.

Caption: Inhibition of the proteasome by boronic acids prevents IκBα degradation, leading to the inactivation of the NF-κB signaling pathway.

Conclusion

The discovery and development of synthetic routes to difluoromethylated phenylboronic acids have provided medicinal chemists with a powerful toolkit for creating novel drug candidates. The methodologies outlined in this guide, particularly the palladium- and copper-catalyzed cross-coupling reactions, offer efficient and versatile strategies for accessing these important building blocks. The ability of boronic acids to modulate key signaling pathways, such as the proteasome-NF-κB axis, underscores their therapeutic potential. Continued research into the synthesis and biological evaluation of this compound class is poised to yield new and improved treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of the Difluoromethyl Group in Boronic Acids: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, physicochemical properties, and therapeutic applications of difluoromethyl-substituted boronic acids, providing researchers and drug development scientists with a comprehensive resource for leveraging this unique functional group in modern medicinal chemistry.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and target binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group, when appended to a boronic acid, presents a particularly compelling combination of properties. This technical guide provides a deep dive into the multifaceted role of the difluoromethyl group in boronic acids, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

The introduction of a difluoromethyl group significantly alters the electronic and physical properties of a boronic acid. These changes can have profound implications for a compound's pharmacokinetic and pharmacodynamic profile. A comparative analysis of key physicochemical parameters highlights the unique advantages conferred by the CF₂H moiety.

Acidity (pKa)

The electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group increases the Lewis acidity of the boronic acid. This is reflected in a lower pKa value compared to its non-fluorinated or monofluoromethylated counterparts. A lower pKa can enhance the formation of a stable tetrahedral boronate complex with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of target enzymes, leading to improved potency.

| Compound | Substituent | pKa (Predicted) |

| 4-Methylphenylboronic acid | -CH₃ | 8.84 |

| 4-(Difluoromethyl)phenylboronic acid | -CF₂H | 7.61[1] |

Table 1: Comparison of predicted pKa values for 4-substituted phenylboronic acids.

Lipophilicity (logP)

The difluoromethyl group is often considered a "lipophilic hydrogen bond donor." While it increases lipophilicity compared to a methyl group, its impact is more nuanced than that of a trifluoromethyl group. The C-H bond in the CF₂H group can participate in hydrogen bonding interactions, a feature absent in the CF₃ group. This dual character allows for a fine-tuning of a molecule's solubility and permeability profile.

| Compound | Substituent | Molecular Weight ( g/mol ) |

| 4-Methylphenylboronic acid | -CH₃ | 135.96[2] |

| 4-(Difluoromethyl)phenylboronic acid | -CF₂H | 171.94[3] |

Table 2: Comparison of molecular weights for 4-substituted phenylboronic acids.

Synthesis of Aryl Difluoromethyl Boronic Acids

The synthesis of aryl difluoromethyl boronic acids can be achieved through various methods. A common and effective approach involves a palladium-catalyzed cross-coupling reaction. The following is a representative experimental protocol.

Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids

This protocol outlines a general procedure for the synthesis of diaryldifluoromethanes from aryl boronic acids and aryldifluoromethyl bromides.[4]

Materials:

-

Aryl boronic acid (1.0 equiv)

-

Aryldifluoromethyl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl boronic acid, aryldifluoromethyl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryldifluoromethane.

Applications in Drug Discovery: Targeting Enzymes

Difluoromethyl boronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases, where the boronic acid moiety acts as a transition-state analog. The enhanced Lewis acidity of the difluoromethyl-substituted boronic acid facilitates the formation of a stable covalent bond with the catalytic serine residue.

Proteasome Inhibition

The proteasome is a key target in cancer therapy, and several boronic acid-containing drugs, such as bortezomib, have been approved for the treatment of multiple myeloma. Difluoromethyl dipeptidyl boronic acids have shown potent and selective inhibition of the proteasome.[5]

Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a general method for assessing the inhibitory activity of difluoromethyl boronic acids against the chymotrypsin-like activity of the 20S proteasome.[6][7][8]

Materials:

-

Human 20S proteasome

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

-

Difluoromethyl boronic acid inhibitor

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Prepare a stock solution of the difluoromethyl boronic acid inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed amount of the 20S proteasome to each well.

-

Add the diluted inhibitor solutions to the respective wells. Include a control well with DMSO only (no inhibitor).

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals for 30-60 minutes.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Histone Deacetylase 6 (HDAC6) Inhibition

Recent studies have highlighted the potential of difluoromethyl-containing compounds as selective inhibitors of HDAC6, a promising target in oncology and inflammatory diseases. The mechanism of inhibition involves the difluoromethyl group interacting with the enzyme's active site.

The inhibition of HDAC6 can disrupt multiple downstream signaling pathways. For instance, HDAC6 is known to deacetylate α-tubulin and the chaperone protein Hsp90. Inhibition of HDAC6 leads to hyperacetylation of these proteins. Hyperacetylation of α-tubulin can affect microtubule dynamics and cell motility, while hyperacetylation of Hsp90 can lead to the degradation of its client proteins, many of which are oncoproteins crucial for cancer cell survival and proliferation. This disruption of protein homeostasis can ultimately induce apoptosis in cancer cells.

Conclusion

The difluoromethyl group imparts a unique and advantageous set of properties to boronic acids, making them highly attractive scaffolds for the development of novel enzyme inhibitors. The enhanced Lewis acidity, coupled with the ability to engage in hydrogen bonding, provides a powerful handle for modulating potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of these compounds, along with their demonstrated efficacy against key therapeutic targets such as the proteasome and HDAC6, underscores their significant potential in drug discovery. This technical guide provides a foundational resource for researchers looking to harness the power of the difluoromethyl group in the design of next-generation boronic acid-based therapeutics. Further exploration of this versatile functional group is poised to yield a new wave of innovative medicines.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [4-(Difluoromethyl)phenyl]boronic acid | C7H7BF2O2 | CID 20777176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

Disclaimer: As of the latest literature search, specific experimental spectroscopic data for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is not publicly available. This guide provides a comprehensive overview of the expected spectroscopic properties and detailed experimental protocols based on closely related analogs and general principles of analytical chemistry. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and similar compounds.

Introduction

This compound is a specialized organic compound of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Phenylboronic acids, in general, are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and have been explored as targeted therapeutic agents.[3] This guide outlines the anticipated spectroscopic data and the methodologies for its acquisition.

Predicted and Analog-Derived Spectroscopic Data

Due to the absence of direct experimental data for the title compound, this section presents data from its close structural analogs: p-ethoxycarbonylphenylboronic acid and general characteristics of fluorinated phenylboronic acids.

Table 1: Spectroscopic Data of Analogous Compounds

| Spectroscopic Technique | Analog Compound | Observed Data | Reference |

| ¹H NMR | p-Ethoxycarbonylphenylboronic acid | (200 MHz, DMSO-d₆) δ (ppm): 1.31 (t, J = 7 Hz, 3H), 4.30 (q, J = 7 Hz, 2H), 7.90 (s, 4H), 8.27 (s, 2H, OH) | [4] |

| ¹³C NMR | p-Ethoxycarbonylphenylboronic acid | (75 MHz, DMSO-d₆) δ (ppm): 14.2 (CH₃), 60.7 (CH₂), 127.9 (2xCH), 131.0 (Cq), 134.2 (2xCH), 139.8 (Cq), 165.9 (C=O) | [4] |

| HR-MS | p-Ethoxycarbonylphenylboronic acid | (m/z): [M+H]⁺ found: 194.0861, calculated: 194.0865 | [4] |

| IR | General Phenylboronic Acids | Characteristic peaks (cm⁻¹): ~3300-3600 (O-H stretching, often broad due to hydrogen bonding), ~1720 (C=O stretching of ester), ~1350 (B-O stretching), ~1100 (C-O stretching) | [5][6][7] |

| ¹⁹F NMR | General Fluorinated Aromatics | Expected chemical shift for a -CF₂- group adjacent to an ester would be in the range of -90 to -120 ppm. | General Knowledge |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C spectra.[8]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Instrument: A spectrometer equipped with a fluorine probe.

-

Solvent: DMSO-d₆.

-

Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[8]

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9][10]

-

LC-MS/MS Method:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column.

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in negative or positive ion mode.

-

Acquisition Mode: Full scan or Multiple Reaction Monitoring (MRM) for quantitative analysis.[10]

-

Mass Range: m/z 50-500.

-

Potential Application and Signaling Pathway Visualization

Fluorinated phenylboronic acids are of significant interest in drug discovery as they can act as inhibitors of various enzymes, including serine proteases and kinases, by forming covalent adducts with active site residues.[11] A plausible application for a compound like this compound is in the development of kinase inhibitors for cancer therapy. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[12]

Hypothetical Inhibition of the EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of inhibition by a small molecule inhibitor like this compound. Upon binding of a ligand such as EGF, the EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation and survival.[12][13] A targeted inhibitor would block the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and halting the downstream signals.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

General Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow from compound synthesis to comprehensive spectroscopic characterization.

Caption: Workflow for synthesis and spectroscopic characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sciex.com [sciex.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid (CAS No. 1256345-83-1) was publicly available at the time of this writing. The safety and handling information provided herein is based on data for structurally related fluorinated phenylboronic acids and general knowledge of this class of compounds. It is imperative to consult the supplier-specific SDS upon acquisition of the material and to conduct a thorough risk assessment before use.

Introduction

This compound is a fluorinated organoboron compound with potential applications in organic synthesis and medicinal chemistry. The presence of the difluoromethyl and ethoxycarbonyl groups can significantly influence the electronic properties and reactivity of the phenylboronic acid moiety, making it a potentially valuable building block in the development of novel pharmaceuticals and functional materials. Boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The fluorinated nature of this particular compound may also impart unique properties to the resulting molecules, such as altered metabolic stability or binding affinities.[2]

This guide provides a comprehensive overview of the available safety and handling information for this compound, drawing from data on analogous compounds. It also outlines general experimental protocols relevant to its use and provides visual workflows for safe handling and reaction setup.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes available information and includes data from related fluorinated phenylboronic acids for comparison.

| Property | This compound | 4-(Trifluoromethyl)phenylboronic acid | 4-(Difluoromethoxy)phenylboronic acid pinacol ester | Reference |

| CAS Number | 1256345-83-1 | 128796-39-4 | 887757-48-4 | [3] |

| Molecular Formula | C10H11BF2O4 | C7H6BF3O2 | C13H17BF2O3 | [3] |

| Molecular Weight | 244.00 g/mol | 189.93 g/mol | 270.08 g/mol | [3] |

| Appearance | Not specified (likely a solid) | Solid | Not specified | [4] |

| Melting Point | Not specified | 245-256°C | Not specified | [4] |

| Storage Temperature | Room temperature | Store at 4°C | Store at 4°C | [5] |

Safety and Hazard Information

The following hazard and precautionary statements are based on data for related fluorinated phenylboronic acids and should be considered representative until a specific SDS for this compound is available.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[5] |

Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[7] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P302 + P352: IF ON SKIN: Wash with plenty of water.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[6] P337 + P313: If eye irritation persists: Get medical advice/attention.[6] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] P405: Store locked up.[5] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Protect from moisture.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple an aryl halide with a phenylboronic acid derivative to form a biaryl product.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Phenylboronic acid derivative (e.g., this compound)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture (e.g., 10 mL of toluene, 2 mL of ethanol, and 2 mL of water).

-

Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

First Aid Measures

In case of exposure, follow these first aid measures, which are based on data for related compounds.[3][4][5]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides, hydrogen fluoride, and boron oxides.[3][4]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[7] Do not allow it to enter drains or waterways.

Conclusion

This compound is a potentially valuable reagent for organic synthesis. Due to the limited availability of specific safety data, a cautious approach to its handling is essential. By adhering to the general safety precautions outlined in this guide, which are based on structurally similar compounds, researchers can minimize risks. It is crucial to obtain and review the supplier-specific SDS before commencing any work with this compound and to always work in a well-ventilated area with appropriate personal protective equipment.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Handling fluorinated gases as solid reagents using metal–organic frameworks - American Chemical Society [acs.digitellinc.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. aksci.com [aksci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract